2-Hydroxy-6-(trifluoromethyl)benzaldehyde
Overview
Description
2-Hydroxy-6-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H5F3O2 . It is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group (OH), a trifluoromethyl group (CF3), and a formyl group (CHO) .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 190.12 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of α-(Hydroxymethyl)benzaldehydes: A derivative of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde has been synthesized through a Diels–Alder/retro-Diels–Alder process, showcasing its role in complex organic synthesis (Morrison & Burnell, 2001).
- C-H Hydroxylation of Benzaldehydes: The compound is involved in palladium-catalyzed ortho C-H hydroxylation processes, indicating its potential in advanced chemical transformations (Chen, Ozturk, & Sorensen, 2017).
Applications in Organic Chemistry and Catalysis
- Vibrational Spectral Studies: The compound is part of the wider study of substituted benzaldehydes, with applications in manufacturing dyes, perfumes, and as a solvent (Yadav, Sharma, & Kumar, 2018).
- Photocatalytic Systems: It's a by-product in the selective oxidation of benzyl alcohol to benzaldehyde, indicating its emergence in photocatalytic reactions (Marotta et al., 2011).
Synthesis of Pharmaceutical Compounds
- Synthesis of Labeled Benzaldehydes: This compound is significant in the synthesis of functionalized benzaldehydes, which are key building blocks in pharmaceutical drug synthesis (Boga, Alhassan, & Hesk, 2014).
Novel Chemical Reactions and Interactions
- Asymmetric Synthesis of β-Lactones: The compound aids in the asymmetric synthesis of β-lactones, showcasing its role in the creation of chiral molecules (Buttero & Montrasio, 2001).
- Formation of Highly Oxygenated Products: Its derivatives participate in the oxidation process of toluene, leading to the formation of low-volatility products, important in atmospheric chemistry (Schwantes et al., 2016).
Biotechnology Applications
- Biosynthesis in Escherichia Coli: Its derivatives are involved in the biosynthesis of benzyl alcohol from renewable glucose in Escherichia coli, indicating its role in biotechnological applications (Pugh, Mckenna, Halloum, & Nielsen, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-hydroxy-6-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBICWJRPNXPHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457563 | |
Record name | 2-hydroxy-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58914-35-5 | |
Record name | 2-Hydroxy-6-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58914-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydroxy-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-6-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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